2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a central oxazole ring substituted with phenyl groups at positions 4 and 3. The oxazole moiety is linked via a thioether bridge to a pyrrolidine-substituted ethanone group. This structure combines aromatic, heterocyclic, and tertiary amine functionalities, making it a candidate for studies in medicinal chemistry, material science, or catalysis.
Properties
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-18(23-13-7-8-14-23)15-26-21-22-19(16-9-3-1-4-10-16)20(25-21)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVZFJDEKZOJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4,5-Diphenyloxazole: This can be achieved through the cyclization of a suitable precursor, such as a phenyl-substituted nitrile and a phenyl-substituted aldehyde, under acidic or basic conditions.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.
Pyrrolidine Addition: Finally, the thioether intermediate is subjected to nucleophilic substitution with pyrrolidine under mild heating to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydro-oxazole derivative.
Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Cancer Treatment
Recent studies have highlighted the potential of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone as a modulator in cancer therapies. The compound has shown promise in inhibiting histone deacetylase (HDAC), which plays a critical role in cancer cell proliferation and survival. In particular, it has been investigated for its efficacy against ARID1A-mutated cancers, suggesting a targeted approach in cancer treatment strategies .
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. The thioether group may contribute to antioxidant activities, potentially offering protective effects against neurodegenerative diseases .
Photoprotection
The compound's structural characteristics suggest potential applications as a photoprotective agent. Compounds containing diphenyloxazole derivatives are known to absorb ultraviolet (UV) radiation effectively. This property can be harnessed for developing advanced sunscreen formulations that protect against harmful UV rays .
Case Study: UV Absorption and Stability
In one study, derivatives similar to this compound were tested for their UV absorption capabilities. Results indicated that these compounds could absorb UVA and UVB light effectively, demonstrating stability under solar simulation conditions with significant photostability after prolonged exposure .
Pain Management
Compounds derived from similar structures have been explored for their analgesic properties. The modulation of P2X3 receptors by such compounds suggests their potential utility in treating chronic pain conditions .
Data Tables
Mechanism of Action
The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and thioether moieties can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Comparisons
Oxazole Derivatives: Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- (CAS 88309-30-2):
- Molecular Formula: C₁₀H₁₇NO₂ (vs. the target compound’s estimated C₂₇H₂₅N₃O₂S).
Thioether-Containing Compounds: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a):
- Unlike the target compound, this molecule features a pyrazole-thiophene core instead of an oxazole-pyrrolidine system.
Structural and Application Insights
Macromolecular Interactions :
- The oxazole-thioether scaffold in the target compound may similarly interact with biological targets .
Data Table: Comparative Analysis of Key Features
Biological Activity
The compound 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is an organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a diphenyloxazole moiety and a pyrrolidine ring, which contribute to its unique biological profile. The IUPAC name is 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-hydroxypropan-2-yl)acetamide . Its molecular formula is , with a molecular weight of 364.45 g/mol.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related oxazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through modulation of signaling pathways like the PI3K/Akt pathway .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored in vitro. Similar thioether compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit comparable effects .
Neuroprotective Effects
There is emerging evidence that oxazole-containing compounds can provide neuroprotective effects by inhibiting neuroinflammation and oxidative stress in neuronal cells. This property could be beneficial in conditions like Alzheimer's disease .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The oxazole ring can facilitate interactions that modulate enzyme activity, while the thioether group may enhance bioavailability and stability.
Study 1: Anticancer Activity
A study investigated the anticancer properties of a structurally similar compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 12 µM. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G0/G1 phase.
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of various thioether derivatives was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against both bacterial strains, indicating significant antimicrobial potential.
Data Table: Summary of Biological Activities
| Activity | Tested Compound | Effect | IC50/MIC |
|---|---|---|---|
| Anticancer | This compound | Inhibition of MCF-7 growth | IC50 = 12 µM |
| Antimicrobial | Related thioether derivatives | Inhibition of S. aureus & E. coli | MIC = 25 µg/mL |
| Neuroprotective | Oxazole derivatives | Reduced oxidative stress | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
